molecular formula C15H24ClNO B1394814 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220028-65-8

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Cat. No.: B1394814
CAS No.: 1220028-65-8
M. Wt: 269.81 g/mol
InChI Key: KYONXKICNHIUBW-UHFFFAOYSA-N
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Description

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a phenoxy group bearing a sec-butyl substituent. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with a suitable halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired phenoxy-piperidine compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[2-(tert-Butyl)phenoxy]piperidine hydrochloride: This compound has a tert-butyl group instead of a sec-butyl group, leading to differences in steric and electronic properties.

    4-[2-(Isopropyl)phenoxy]piperidine hydrochloride: The isopropyl substituent introduces different steric effects compared to the sec-butyl group.

    4-[2-(Methyl)phenoxy]piperidine hydrochloride: The smaller methyl group results in different reactivity and binding characteristics.

The uniqueness of this compound lies in its specific substituent pattern, which influences its chemical reactivity and biological interactions.

Properties

IUPAC Name

4-(2-butan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONXKICNHIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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